1-Bromo-4-(difluoromethyl)-2-iodobenzene
Description
Significance of Aryl Halides in Modern Organic Synthesis
Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. iitk.ac.inchemistrylearner.com They are of paramount importance in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including dyes, plastics, and pharmaceuticals. iitk.ac.innumberanalytics.com Their utility stems from the reactivity of the carbon-halogen bond, which can be selectively activated to form new carbon-carbon and carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions. chemistrylearner.comfiveable.me
Role of Bromo- and Iodo-Substituents in Aromatic Systems
The identity of the halogen substituent on an aromatic ring significantly influences the compound's reactivity. Both bromine and iodine are key players in cross-coupling reactions, such as the Suzuki and Sonogashira couplings. fiveable.meatamanchemicals.com However, a distinct reactivity difference exists between them. The carbon-iodine (C-I) bond is generally weaker and more readily undergoes oxidative addition to a metal catalyst (like palladium) than the carbon-bromine (C-Br) bond. fiveable.me This differential reactivity is a cornerstone of modern synthetic strategy. Chemists can selectively react at the iodine-substituted position while leaving the bromine-substituted position intact for a subsequent, different transformation. wikipedia.org This allows for a stepwise and controlled construction of complex molecular architectures.
Strategic Importance of Polyhalogenated Aromatic Compounds
Aromatic compounds bearing multiple halogen atoms, known as polyhalogenated aromatic compounds, are highly valuable synthetic building blocks. nih.gov The presence of two or more halogens on a single aromatic ring provides multiple reaction sites. atamanchemicals.com This multi-functionality allows for the sequential and regioselective introduction of different substituents, enabling the creation of intricate and highly functionalized molecules that would be difficult to synthesize otherwise. atamanchemicals.com By carefully choosing reaction conditions and catalysts, chemists can orchestrate a series of reactions, each targeting a specific halogen, to build molecular complexity in a planned and efficient manner. atamanchemicals.commsu.edu
Prevalence and Utility of Difluoromethyl (CF₂H) Groups in Chemical Innovation
The introduction of fluorine-containing groups into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate a compound's properties. alfa-chemistry.comresearchgate.net Among these, the difluoromethyl (CF₂H) group has garnered increasing attention due to its unique characteristics that distinguish it from both methyl (CH₃) and trifluoromethyl (CF₃) groups. alfa-chemistry.comresearchgate.net
Electronic and Steric Influence of Difluoromethyl Groups on Aromatic Scaffolds
The difluoromethyl group exerts a significant electronic influence on the aromatic ring to which it is attached. Due to the high electronegativity of the two fluorine atoms, the CF₂H group acts as a moderate electron-withdrawing group. mdpi.comacs.org This electronic pull can alter the reactivity of the aromatic ring and the properties of other functional groups present. libretexts.org Furthermore, the CF₂H group is unique in its ability to act as a lipophilic hydrogen bond donor, a characteristic that can enhance binding interactions with biological targets like enzymes. nih.govnih.govresearchgate.net Sterically, the difluoromethyl group is larger than a hydrogen atom but is not as bulky as a tert-butyl group, allowing it to influence molecular conformation without introducing excessive steric hindrance. researchgate.net
Table 1: Comparison of Electronic Properties of Common Substituents This table provides a qualitative comparison of the electronic effects of different substituent groups on an aromatic ring.
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -CH₃ (Methyl) | Electron-donating | N/A | Activating |
| -Br (Bromo) | Electron-withdrawing | Electron-donating | Deactivating |
| -I (Iodo) | Electron-withdrawing | Electron-donating | Deactivating |
| -CF₂H (Difluoromethyl) | Strongly Electron-withdrawing | Weak | Deactivating |
| -CF₃ (Trifluoromethyl) | Very Strongly Electron-withdrawing | Weak | Deactivating |
Contribution of Difluoromethyl-Containing Compounds to Advanced Materials and Synthetic Intermediates
The unique properties of the CF₂H group make it a valuable component in the design of innovative molecules. In medicinal chemistry, replacing a hydroxyl, thiol, or amine group with a metabolically stable CF₂H group can improve a drug candidate's pharmacokinetic profile. nih.gov Its ability to fine-tune lipophilicity and hydrogen bonding capabilities is crucial for optimizing drug-target interactions. alfa-chemistry.comnih.gov In materials science, the incorporation of CF₂H groups can influence the electronic and physical properties of organic semiconductors, liquid crystals, and polymers. nih.govecampus.com As synthetic intermediates, difluoromethylated compounds are key starting materials for the synthesis of more complex fluorinated molecules. researchgate.netqmul.ac.uk
Rationale for Comprehensive Research on 1-Bromo-4-(difluoromethyl)-2-iodobenzene
The chemical structure of this compound represents a convergence of the strategic advantages discussed above. This single molecule is a highly versatile and powerful research tool for several key reasons:
Orthogonal Reactivity : It possesses two different halogen atoms (iodine and bromine) with distinct reactivities. The C-I bond can be selectively functionalized first, followed by a separate reaction at the more robust C-Br bond.
Tunable Properties : The presence of the electron-withdrawing difluoromethyl group modulates the electronic properties of the aromatic ring, influencing the reactivity of the halogen sites and the characteristics of the final products.
Advanced Scaffolding : It serves as an ideal platform for building complex, poly-substituted aromatic compounds. Starting from this one molecule, a diverse range of functionalities can be introduced in a controlled, stepwise manner.
In essence, this compound is not just a single compound but a sophisticated building block designed for advanced organic synthesis. Comprehensive research into its properties and reactions is justified by its potential to streamline the synthesis of novel compounds for applications in drug discovery, agrochemical development, and materials science. Its structure enables chemists to explore chemical space with a high degree of precision and efficiency.
Table 2: Physicochemical Data for a Structurally Related Compound: 1-Bromo-4-iodobenzene (B50087) Data for the specific title compound is not readily available in public literature; therefore, data for a related polyhalogenated benzene (B151609) is provided for context.
| Property | Value |
| CAS Number | 589-87-7 guidechem.com |
| Molecular Formula | C₆H₄BrI chemicalbook.com |
| Molecular Weight | 282.90 g/mol wikipedia.org |
| Appearance | Colorless to off-white crystalline solid wikipedia.org |
| Melting Point | 89-91 °C sigmaaldrich.com |
| Boiling Point | 120-122 °C at 14 mmHg sigmaaldrich.com |
| Solubility | Insoluble in water; soluble in organic solvents like diethyl ether and chloroform. atamanchemicals.com |
Unique Reactivity Profile Derived from Ortho-Bromine, Para-Iodine, and Difluoromethyl Substitution
The reactivity of this compound is governed by the electronic and steric effects of its three key substituents. The presence of two different halogen atoms, bromine and iodine, at the ortho and para positions respectively, provides a platform for selective chemical transformations. It is well-established that the carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in various cross-coupling reactions. wikipedia.org This differential reactivity allows for the sequential and site-selective introduction of different molecular fragments.
The difluoromethyl group (-CF2H) further modulates the electronic properties of the aromatic ring. While the trifluoromethyl group is known to be a strong electron-withdrawing and meta-directing group, the difluoromethyl group also exhibits electron-withdrawing character, albeit to a lesser extent. This influences the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions. Furthermore, the difluoromethyl moiety is increasingly recognized as a valuable functional group in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.
The halogens, being ortho-, para-directing yet deactivating groups, influence the regioselectivity of further substitutions on the benzene ring. libretexts.orglibretexts.org This combination of a deactivating difluoromethyl group and ortho-, para-directing halogens creates a complex but predictable landscape for further chemical modifications.
Potential as a Versatile Synthetic Building Block in Multistep Organic Transformations
The inherent reactivity differences between the C-I and C-Br bonds make this compound an ideal substrate for stepwise functionalization in multistep syntheses. nih.gov This allows for the controlled and directional assembly of complex molecular scaffolds. For instance, a typical strategy would involve an initial cross-coupling reaction targeting the more labile C-I bond, followed by a subsequent transformation at the more robust C-Br position. researchgate.net
This stepwise approach opens up avenues for the synthesis of a diverse array of polysubstituted aromatic compounds that would be challenging to prepare through other methods. The ability to introduce different substituents at specific positions on the benzene ring is crucial for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of advanced materials.
The following table summarizes the key reactive sites and their potential for synthetic transformations:
| Reactive Site | Type of Reaction | Potential Transformation |
| Carbon-Iodine Bond | Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) | Introduction of aryl, alkyl, alkynyl, or vinyl groups |
| Carbon-Bromine Bond | Cross-Coupling, Lithiation-Substitution | Introduction of a second, different functional group |
| Aromatic Ring | Electrophilic/Nucleophilic Aromatic Substitution | Further substitution on the benzene ring, guided by existing substituents |
| Difluoromethyl Group | C-H activation/functionalization | Modification of the difluoromethyl moiety |
The strategic application of these selective transformations enables the use of this compound as a linchpin in the synthesis of complex target molecules. mit.edu
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-2-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWVZHWJWGKEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 4 Difluoromethyl 2 Iodobenzene
Strategies for Halogenation of Aromatic Precursors
The introduction of bromine and iodine onto an aromatic ring to achieve the specific 1-bromo-2-iodo arrangement relative to other substituents necessitates methods that offer high regiochemical control.
Achieving the 1-bromo-2-iodo substitution pattern on a difluoromethylbenzene precursor via direct electrophilic halogenation is challenging due to the directing effects of the difluoromethyl group and the halogens themselves. Therefore, multi-step sequences are typically employed, often starting with a precursor that allows for directed installation of the halogens.
One common strategy involves using an aniline (B41778) derivative as a starting material, where the amino group can be used to direct ortho-halogenation before being removed or converted. For instance, starting with an appropriately substituted aniline, one can introduce a bromine atom and then use the amino group's directing ability to install the second halogen, or convert the amino group into a halogen via diazotization. Oxidative halogenation protocols using dimethyl sulfoxide (B87167) (DMSO) and hydrogen halides (HX) offer a mild and efficient system for the bromination and iodination of various arenes, which can be amenable to late-stage functionalization. acs.org
Research into the halogenation of chromone (B188151) derivatives has also highlighted iodine(III)-mediated protocols that use alkyl halides like CH₂Br₂ and CH₂I₂ as both the solvent and halogen source, demonstrating excellent regioselectivity under mild conditions. rsc.org While not directly applied to the target molecule, these innovative strategies showcase the ongoing development in selective halogenation.
Key Research Findings in Regioselective Halogenation:
| Method | Reagents | Key Features |
| Oxidative Halogenation | DMSO, HX (X = Br, I) | Mild, inexpensive, and suitable for a variety of arenes and heteroarenes. acs.org |
| Iodine(III)-Mediated Halogenation | PhI(OAc)₂, CH₂X₂ (X=Br, I) | Excellent regioselectivity and mild reaction conditions for specific substrates like chromones. rsc.org |
| Directed ortho-Halogenation | N-halosuccinimides | Utilizes directing groups like anilides to install halogens at the ortho position. |
The Sandmeyer reaction and related diazotization-mediated transformations are fundamental methods for introducing halogens, particularly iodine, onto an aromatic ring with high regioselectivity. This process involves the conversion of a primary aromatic amine (aniline) into a diazonium salt, which is then displaced by a halide.
The general procedure involves treating the aniline precursor, such as 3-bromo-4-(difluoromethyl)aniline, with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid) at low temperatures to form the intermediate diazonium salt. wikipedia.org This salt is typically unstable and is used immediately. Subsequent treatment with a solution of potassium iodide (KI) results in the displacement of the diazonium group (N₂) by iodine, yielding the desired aryl iodide. wikipedia.orgchemicalbook.com This method is highly effective for producing iodoarenes. organic-chemistry.org
A "one-pot" method for diazotization and iodination has been developed where the diazonium salt reacts with potassium iodide immediately upon its formation, which can reduce the formation of byproducts. google.com This approach enhances the yield and simplifies the operational procedure. google.com
Example Diazotization-Iodination Reaction:
| Starting Material | Reagents | Product | Yield |
| 4-Bromoaniline | 1. NaNO₂, H₂SO₄; 2. KI | 1-Bromo-4-iodobenzene (B50087) | High |
| Substituted Anilines | NO₂, H₂O, HCl | Aqueous Diazonium Salt | Quantitative |
Data compiled from representative procedures. Yields are context-dependent. wikipedia.orgacs.org
Decarboxylative halogenation, also known as halodecarboxylation, is a powerful method for synthesizing aryl halides from aromatic carboxylic acids. nih.govacs.orgnih.gov This transformation involves the replacement of a carboxyl group with a halogen atom, a process that can provide access to regioisomers that are difficult to obtain through direct electrophilic substitution. acs.org
The reaction typically proceeds via the formation of an intermediate that facilitates the cleavage of the carbon-carboxyl bond and subsequent trapping of the resulting aryl radical or organometallic species with a halogen source. nih.gov Modern methods have established catalytic protocols that operate under mild conditions. For example, a unified strategy for the decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed that can selectively produce bromo- or iodoarenes by using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or N-iodosuccinimide (NIS). princeton.edu
Visible-light-induced decarboxylative iodination of aromatic carboxylic acids provides another mild and efficient route to aryl iodides, demonstrating broad substrate scope and functional group tolerance. organic-chemistry.org These methods represent a significant advance over classical, harsher conditions and expand the utility of carboxylic acids as synthons for aryl halides. acs.orgnih.gov
Approaches for Difluoromethyl Group Introduction onto Aromatic Rings
The difluoromethyl (CF₂H) group is of increasing importance in medicinal chemistry and materials science, acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. scispace.comprinceton.edu Consequently, numerous methods for its introduction onto aromatic rings have been developed.
Copper-mediated cross-coupling reactions are a prominent strategy for forming C-CF₂H bonds. These methods typically involve the reaction of an aryl iodide with a difluoromethyl source in the presence of a copper catalyst. One widely used protocol employs (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) as the difluoromethylating agent, activated by a fluoride (B91410) source like cesium fluoride (CsF), with copper(I) iodide (CuI) as the catalyst. scispace.comnih.govscilit.com This reaction is effective for electron-neutral, electron-rich, and sterically hindered aryl iodides, showing good functional group compatibility. scispace.comnih.gov
Another effective approach utilizes pre-formed organozinc reagents, such as (DMPU)₂Zn(CF₂H)₂, in a copper-catalyzed reaction with aryl iodides. acs.orgresearchgate.net This method can proceed efficiently without the need for additional ligands for the copper catalyst. acs.orgresearchgate.net Mechanistic studies suggest the formation of a copper(III) intermediate following the oxidative addition of the aryl iodide to a Cu(I)-CF₂H species. acs.org
Summary of Copper-Mediated Difluoromethylation of Aryl Iodides:
| Difluoromethyl Source | Activator/Co-reagent | Catalyst | Key Features |
| TMSCF₂H | CsF | CuI | Broad scope, good functional group tolerance, mild conditions. scispace.comnih.gov |
| (DMPU)₂Zn(CF₂H)₂ | None | CuI (catalytic) | Efficient for electron-deficient aryl iodides; no additional ligand needed. acs.orgresearchgate.net |
Direct difluoromethylation involves reagents that can introduce the CF₂H group onto an aromatic substrate, often through a radical-based mechanism. A notable reagent for this purpose is zinc difluoromethanesulfinate, Zn(SO₂CF₂H)₂, also known as DFMS or the Baran reagent. nih.gov This reagent can difluoromethylate nitrogen-containing heteroarenes and other substrates under mild, operationally simple conditions via a radical process. nih.gov
More recent advancements have focused on metallaphotoredox catalysis, which merges photoredox and transition metal catalysis to enable challenging transformations. princeton.edu A convenient and broadly applicable strategy for the difluoromethylation of aryl bromides uses bromodifluoromethane (B75531) (HCF₂Br) as the CF₂H source. princeton.edu In this system, a silyl (B83357) radical abstracts the bromine atom from HCF₂Br to generate the difluoromethyl radical, which is then incorporated into a dual nickel/photoredox catalytic cycle to functionalize the aryl bromide under mild conditions. princeton.edu These techniques represent the cutting edge of difluoromethylation chemistry, offering pathways that avoid the pre-functionalization required in cross-coupling reactions. princeton.edursc.org
Precursor Functionalization and Subsequent Halogenation/Difluoromethylation
A key precursor in the synthesis of 1-Bromo-4-(difluoromethyl)-2-iodobenzene is 4-Bromo-2-iodo-5-(difluoromethyl)aniline . The synthesis of this intermediate itself involves a carefully planned sequence of functionalization reactions. A plausible route begins with a commercially available difluoromethylaniline derivative, which is then subjected to sequential halogenation.
The directing effects of the amine and difluoromethyl groups play a crucial role in determining the position of the incoming halogens. The amino group is a strong ortho-, para-director, while the difluoromethyl group is a meta-director. This interplay of directing effects must be carefully managed to achieve the desired 1,2,4-substitution pattern.
For instance, starting with 3-(difluoromethyl)aniline, a bromination reaction would likely be directed to the para position relative to the amino group, yielding 4-bromo-3-(difluoromethyl)aniline. Subsequent iodination would then be directed by both the amino and bromo groups. The amino group would direct ortho to itself, and the bromo group would also direct ortho and para. This would likely lead to a mixture of isomers, necessitating careful purification.
A more controlled approach might involve the initial protection of the aniline to modulate its directing strength and reactivity, followed by sequential halogenation and deprotection.
Once the key precursor, 4-Bromo-2-iodo-5-(difluoromethyl)aniline, is obtained, the final step involves the removal of the amino group via a Sandmeyer-type reaction. Diazotization of the aniline with a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) halide or potassium iodide, allows for the introduction of a bromine or iodine atom, respectively, in place of the diazonium group. Given the presence of a bromine and iodine atom in the final product, the choice of the Sandmeyer reaction would depend on the specific halogen to be introduced at that position, assuming the other two substituents are already in place.
Multi-Step Synthesis Design and Optimization
Sequential Halogenation and Difluoromethylation Strategies
One viable strategy involves a sequence of electrophilic aromatic substitution reactions. A potential synthetic route could be initiated with the bromination of a suitable starting material, followed by iodination, and finally, the introduction of the difluoromethyl group. The choice of the initial substrate is critical. For example, starting with 4-bromonitrobenzene, iodination could be attempted, followed by reduction of the nitro group to an amine, which could then be a handle for difluoromethylation or further functionalization.
Alternatively, a difluoromethylated starting material can be subjected to sequential halogenation. For example, the synthesis could commence with 1-(difluoromethyl)-3-nitrobenzene. Halogenation of this substrate would need to be carefully controlled to achieve the desired substitution pattern, followed by reduction of the nitro group and a subsequent Sandmeyer reaction.
The table below outlines a possible sequential synthesis strategy starting from 4-bromoaniline.
| Step | Reaction | Reagents and Conditions | Intermediate Product |
| 1 | Iodination | N-Iodosuccinimide (NIS), Acetonitrile | 4-Bromo-2-iodoaniline |
| 2 | Diazotization and Difluoromethylation | NaNO₂, HBF₄, followed by a suitable difluoromethylating agent | This compound |
This table represents a conceptual pathway and specific reaction conditions would require optimization.
One-Pot Reaction Sequences for Enhanced Efficiency
A similar one-pot strategy could potentially be applied to the synthesis of this compound from 4-Bromo-2-iodo-5-(difluoromethyl)aniline. After the formation of the diazonium salt, the in-situ addition of the appropriate reagents for the introduction of the final halogen could streamline the synthesis.
Control of Regioselectivity and Isomer Formation
The primary challenge in the synthesis of polysubstituted benzenes is the control of regioselectivity. The directing effects of the substituents on the aromatic ring dictate the position of incoming electrophiles. In the case of this compound, the substituents are located at the 1, 2, and 4 positions.
Achieving this specific substitution pattern requires a synthetic strategy that leverages the directing effects of the functional groups at each step. For example, in the synthesis of the 4-Bromo-2-iodoaniline precursor from 4-bromoaniline, the amino group (an ortho-, para-director) and the bromine atom (also an ortho-, para-director) will influence the position of the incoming iodine. The iodination will preferentially occur at the ortho position to the strongly activating amino group.
Careful selection of reaction conditions, such as the choice of solvent and halogenating agent, can also influence the regioselectivity. For instance, the use of bulky halogenating agents may favor substitution at less sterically hindered positions.
Functional Group Compatibility and Reaction Selectivity in Synthesis
Throughout the multi-step synthesis, the compatibility of the various functional groups present on the aromatic ring with the reaction conditions of subsequent steps is a critical consideration.
For example, the difluoromethyl group is generally stable under many reaction conditions. However, strongly acidic or basic conditions could potentially lead to side reactions. The amino group in the aniline precursor is sensitive to oxidation and must be handled accordingly. During electrophilic substitution reactions, the reaction conditions must be chosen to avoid unwanted side reactions with the existing substituents.
The selectivity of the reactions is also paramount. For instance, in the final Sandmeyer reaction to replace the amino group, the conditions must be controlled to ensure that only the diazonium group is replaced and that the other halogen substituents remain intact. The presence of multiple halogens on the ring means that their relative reactivity towards certain reagents must be considered to avoid undesired substitutions.
Reactivity and Transformational Chemistry of 1 Bromo 4 Difluoromethyl 2 Iodobenzene
Cross-Coupling Reactions at Aryl Halide Sites
The primary reactive sites on 1-Bromo-4-(difluoromethyl)-2-iodobenzene for cross-coupling reactions are the carbon-halogen bonds. The key to its utility is the ability to selectively functionalize one site over the other.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, these reactions are expected to proceed preferentially at the more labile C-I bond.
Suzuki-Miyaura Coupling with Organoboronic Acids/Esters
The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. frontiersin.orgnih.gov This reaction is valued for its mild conditions and the commercial availability and stability of the organoboron reagents. nih.gov
In the case of this compound, a selective Suzuki-Miyaura coupling is anticipated at the C-I bond. By carefully controlling reaction conditions (e.g., temperature, catalyst, and base), an aryl or vinyl group from a boronic acid can be introduced at the 2-position, yielding a 2-aryl-1-bromo-4-(difluoromethyl)benzene intermediate. This product retains the C-Br bond, which can then be subjected to a second, distinct Suzuki-Miyaura coupling or another type of cross-coupling reaction to build more complex molecules. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Expected Selective Product |
|---|---|---|---|
| This compound | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Aryl-1-bromo-4-(difluoromethyl)benzene |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, creating substituted alkynes. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org
The differential reactivity of the C-I and C-Br bonds is well-exploited in Sonogashira couplings. wikipedia.org For this compound, the reaction with a terminal alkyne is expected to occur selectively at the C-I bond, often at room temperature. wikipedia.orglibretexts.org This would result in the formation of a 1-(alkynyl)-3-bromo-4-(difluoromethyl)benzene. The bromine atom remains available for a subsequent coupling reaction, allowing for a stepwise synthetic strategy. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Expected Selective Product |
|---|---|---|---|
| This compound | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 1-(Alkynyl)-3-bromo-4-(difluoromethyl)benzene |
Heck Reactions with Alkenes
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation and typically uses a palladium catalyst in the presence of a base. wikipedia.orgmdpi.com
Similar to other palladium-catalyzed couplings, the Heck reaction is sensitive to the nature of the halide. The oxidative addition step is much faster for aryl iodides than for aryl bromides. odinity.comnih.gov Therefore, when this compound is treated with an alkene under Heck conditions, the reaction is predicted to take place exclusively at the C-I bond. This would yield a 2-alkenyl-1-bromo-4-(difluoromethyl)benzene, preserving the C-Br bond for further synthetic manipulations. acs.org
| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Expected Selective Product |
|---|---|---|---|
| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 2-Alkenyl-1-bromo-4-(difluoromethyl)benzene |
Stille Coupling with Organostannanes
The Stille coupling is a versatile reaction that forms a C-C bond by reacting an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. organic-chemistry.orglibretexts.org A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups. msu.edu
The chemoselectivity of the Stille coupling mirrors that of the previously discussed reactions. The reaction of this compound with an organostannane is expected to proceed selectively at the more reactive C-I position. nih.govyoutube.com This would afford a 2-substituted-1-bromo-4-(difluoromethyl)benzene, where the substituent corresponds to the organic group transferred from the organostannane reagent. The remaining C-Br bond can be used in a subsequent coupling step. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Expected Selective Product |
|---|---|---|---|
| This compound | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 2-Substituted-1-bromo-4-(difluoromethyl)benzene |
Negishi Coupling with Organozinc Reagents
The Negishi coupling creates a C-C bond between an organohalide and an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are among the more reactive organometallic nucleophiles used in cross-coupling chemistry. nih.gov
For this compound, the Negishi coupling is also expected to show high chemoselectivity. The reaction with an organozinc reagent would preferentially occur at the C-I bond due to the faster rate of oxidative addition compared to the C-Br bond. researchgate.netresearchgate.net This selective reaction would yield a 2-substituted-1-bromo-4-(difluoromethyl)benzene, which is a valuable intermediate for the synthesis of more complex, polysubstituted aromatic compounds.
| Reactant 1 | Reactant 2 | Catalyst System (Typical) | Expected Selective Product |
|---|---|---|---|
| This compound | R-ZnCl | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2-Substituted-1-bromo-4-(difluoromethyl)benzene |
Reactions Involving the Difluoromethyl Group
The difluoromethyl group (CHF₂) imparts unique electronic properties to the aromatic ring and also serves as a site for further chemical transformations. Its reactivity is characterized by the presence of an acidic C-H bond and the strong electron-withdrawing nature of the two fluorine atoms.
The difluoromethyl group is considered a lipophilic bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor. nih.gov The C-H bond in the CHF₂ group is weakly acidic due to the inductive effect of the two fluorine atoms. This allows for deprotonation with a strong base to generate a difluoromethyl anion, which can then act as a nucleophile in reactions with various electrophiles.
Conversely, the difluoromethyl radical (•CHF₂) is considered to be nucleophilic in character, in contrast to the electrophilic trifluoromethyl radical (•CF₃). nih.gov This nucleophilic nature allows it to react with electron-deficient species. The electrophilicity of the carbon atom in the CHF₂ group is significantly reduced compared to that in a CF₃ group, making it less susceptible to nucleophilic attack.
While the difluoromethyl group is generally stable, it can undergo certain functional group interconversions under specific conditions. organic-chemistry.org For instance, the C-H bond can be a site for further functionalization. One potential transformation is the conversion of the CHF₂ group to a carbonyl group (C=O) through hydrolysis, although this typically requires harsh conditions.
Another possibility is the further fluorination of the difluoromethyl group to a trifluoromethyl group (CF₃) using a suitable fluorinating agent. However, such transformations are often challenging and may require specialized reagents and conditions. Given the stability of the CHF₂ group, it is more commonly introduced as a functional moiety rather than being chemically transformed after its installation on the aromatic ring. researchgate.net
The C-H bond of the difluoromethyl group can undergo hydrogen atom abstraction (HAT) to form a difluoromethyl radical. nih.govrsc.orgscripps.edu This radical species can then participate in various radical-mediated reactions, such as additions to alkenes or aromatic systems. The generation of the difluoromethyl radical can be initiated by radical initiators or through photoredox catalysis. researchgate.net
The propensity for hydrogen atom abstraction depends on the bond dissociation energy of the C-H bond, which is influenced by the electronic environment of the molecule. The presence of the electron-withdrawing bromine and iodine atoms on the aromatic ring of this compound would likely have an effect on the stability of the resulting radical and thus on the kinetics of the HAT process.
| Abbreviation/Systematic Name | Full Compound Name |
|---|---|
| This compound | This compound |
| Pd(OAc)₂ | Palladium(II) acetate |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl |
| NaOtBu | Sodium tert-butoxide |
| K₂CO₃ | Potassium carbonate |
| Cs₂CO₃ | Cesium carbonate |
| THF | Tetrahydrofuran |
| LiHMDS | Lithium bis(trimethylsilyl)amide |
Lack of Specific Research Data Hinders Detailed Analysis of this compound Reactivity
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in detailed research findings for the specific chemical compound this compound. While extensive information exists for structurally related compounds, particularly 1-bromo-4-iodobenzene (B50087), specific experimental data on the electrophilic and nucleophilic aromatic substitution, metal-halogen exchange reactions, and derivatization strategies for the title compound is not publicly available. This absence of specific research precludes a thorough and scientifically accurate discussion as requested.
The reactivity of an aromatic compound is intricately determined by the nature and position of its substituents. In the case of this compound, the presence of a bromine atom, an iodine atom, and a difluoromethyl group (CHF₂) at specific positions on the benzene (B151609) ring would create a unique electronic and steric environment.
The difluoromethyl group is known to be strongly electron-withdrawing, which would significantly deactivate the benzene ring towards electrophilic aromatic substitution. Predicting the regioselectivity of such reactions would require specific experimental validation, which is currently unavailable. Similarly, while the presence of halogens and an electron-withdrawing group might suggest the possibility of nucleophilic aromatic substitution (SNAr), the conditions and outcomes of such reactions are not documented for this specific isomer.
Metal-halogen exchange reactions are a common strategy for the functionalization of aryl halides. With two different halogens present (bromine and iodine), the potential for selective exchange exists. Generally, the carbon-iodine bond is more reactive towards metal-halogen exchange than the carbon-bromine bond. However, the influence of the ortho- and para-substituents on this selectivity for this compound has not been reported.
Derivatization and further functionalization are typically achieved through cross-coupling reactions. While there is a wealth of data on the selective Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions of 1-bromo-4-iodobenzene, where the iodine atom is selectively functionalized, it is not scientifically rigorous to assume identical reactivity for this compound without experimental evidence. The altered electronic and steric landscape of the molecule could lead to different reaction kinetics and selectivity.
Due to the lack of specific studies on this compound, it is not possible to provide a detailed and accurate article on its reactivity and transformational chemistry as outlined in the user's request. Any attempt to do so would be speculative and not based on the required detailed research findings.
Applications of 1 Bromo 4 Difluoromethyl 2 Iodobenzene in Organic Synthesis
Role as a Key Synthetic Building Block for Complex Molecules
The differential reactivity of the aryl-iodide and aryl-bromide bonds is a key feature that synthetic chemists can exploit. nih.govresearchgate.net The greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, for instance, allows for selective functionalization at the position ortho to the difluoromethyl group, leaving the C-Br bond intact for subsequent transformations. nih.govacs.org This sequential approach is fundamental to the synthesis of highly substituted aromatic compounds.
The synthesis of polysubstituted benzenes requires careful strategic planning, often involving a series of electrophilic aromatic substitution and functional group interconversion reactions. libretexts.orgyoutube.comyoutube.com Compounds like 1-Bromo-4-(difluoromethyl)-2-iodobenzene serve as pre-functionalized scaffolds, simplifying these synthetic sequences. By employing orthogonal coupling strategies, different substituents can be introduced at the 1- and 2-positions. For example, a Sonogashira coupling could be performed selectively at the iodo-position, followed by a Suzuki or Buchwald-Hartwig coupling at the bromo-position. This stepwise functionalization is crucial for building complex aromatic and heteroaromatic systems that are often found in pharmaceuticals and electronic materials. ingentaconnect.comnih.gov
The rigid framework of the benzene (B151609) ring, combined with the specific substitution pattern of this compound, allows for the construction of molecular scaffolds with well-defined three-dimensional structures. mdpi.comresearchgate.net The introduction of bulky or conformationally restricted groups through cross-coupling reactions can control the spatial arrangement of different parts of the molecule. Furthermore, the difluoromethyl group, with its strong inductive electron-withdrawing effect, significantly modulates the electronic properties of the aromatic ring and any groups attached to it. wikipedia.orgnih.gov This ability to fine-tune both steric and electronic parameters is critical in the design of molecules for applications such as host-guest chemistry, catalysis, and drug-receptor binding. nih.gov
Precursor in the Synthesis of Fluoroorganic Compounds
The introduction of fluorine or fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.orgbeilstein-journals.org this compound is an excellent starting material for the synthesis of more complex fluoroorganic compounds due to the presence of the difluoromethyl group.
Fluorinated building blocks are essential for the synthesis of a wide range of specialty chemicals, including pharmaceuticals and agrochemicals. researchgate.netnih.govbeilstein-journals.orgresearchgate.net this compound can be transformed into a variety of other fluorinated intermediates. For example, conversion of the bromo or iodo group to a boronic acid or ester would yield a difluoromethylated arylboron reagent, a valuable partner in Suzuki-Miyaura cross-coupling reactions for the introduction of the difluoromethyl-aryl moiety into other molecules. researchgate.net Similarly, conversion to an organolithium or Grignard reagent would provide a nucleophilic synthon for the synthesis of other novel fluorinated compounds. organic-chemistry.org
The difluoromethyl group is recognized as a bioisostere of hydroxyl, thiol, or amine groups, and its presence can enhance metabolic stability and binding affinity of drug candidates. alfa-chemistry.comnih.govresearchgate.netresearchgate.net The use of this compound allows for the incorporation of the difluoromethylphenyl group into a wide range of molecular structures. Through sequential cross-coupling reactions, this building block can be elaborated into analogues of known biologically active compounds, where the difluoromethyl group can impart improved pharmacokinetic or pharmacodynamic properties. mdpi.comnih.govnih.gov
Utilization in the Development of Functional Materials
The unique electronic and physical properties imparted by fluorine substitution are highly sought after in the field of materials science. man.ac.uk The presence of the electron-withdrawing difluoromethyl group, along with the potential for further functionalization at the bromo and iodo positions, makes this compound a promising precursor for functional materials. Potential applications could include the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and conductive polymers, where the electronic properties and intermolecular interactions can be finely tuned through chemical modification of this versatile scaffold.
An article focusing solely on the chemical compound “this compound” cannot be generated based on currently available public research data. Extensive searches for this specific compound (CAS No. 1261671-65-1) did not yield specific research findings or detailed applications corresponding to the requested outline.
Information is available for structurally related compounds, such as 1-bromo-4-iodobenzene (B50087) or 1-bromo-2-iodobenzene. For instance, 1-bromo-4-iodobenzene is documented as a precursor for materials like organic semiconductors, conductive polymers, and liquid crystals. The differential reactivity of its iodine and bromine atoms is also a known principle used in selective synthesis, such as in the Sonogashira coupling.
However, per the strict instructions to focus exclusively on "this compound" and not introduce information from other compounds, no data could be found to populate the specified sections on its use in organic semiconductors, optoelectronic materials, liquid crystals, or polymeric materials. Likewise, no studies were identified that use this specific molecule for the exploration of new catalytic systems or the advancement of selective functionalization strategies. Therefore, it is not possible to provide a scientifically accurate article that adheres to the provided constraints.
Spectroscopic and Structural Characterization Data for this compound Not Publicly Available
Following a comprehensive search of scientific databases and publicly available information, the detailed spectroscopic and structural characterization data required to generate an article on the chemical compound "this compound" could not be located.
The requested article was to be structured around a specific outline, focusing exclusively on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this particular compound. This included in-depth analysis of its Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR spectra, as well as High-Resolution Mass Spectrometry (HRMS) data for molecular formula confirmation.
Despite extensive and targeted searches, no experimental or theoretical spectroscopic data for this compound was found in the public domain. While the compound is listed by some chemical suppliers, indicating its synthesis and commercial availability, its detailed analytical characterization does not appear to be published in scientific literature or indexed in common chemical databases.
The search results did yield spectroscopic information for structurally related compounds, such as 1-bromo-4-iodobenzene and other halogenated benzene derivatives. However, due to the strict requirement to focus solely on this compound, this information could not be used as a substitute, as the spectroscopic properties of a molecule are unique to its specific structure.
Consequently, without the foundational data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS, it is not possible to produce the scientifically accurate and detailed article as per the user's instructions and outline.
Spectroscopic and Structural Characterization of 1 Bromo 4 Difluoromethyl 2 Iodobenzene
Mass Spectrometry (MS) for Molecular Formula Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS)
Specific GC-MS fragmentation data for 1-Bromo-4-(difluoromethyl)-2-iodobenzene, including retention times and mass-to-charge ratios of fragments, are not documented in available scientific literature.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
No published studies detailing the LC-MS/MS analysis of this compound were found. Therefore, information on precursor ions, product ions, and fragmentation patterns is not available.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
The experimental infrared spectrum for this compound, which would identify characteristic absorption bands for its functional groups (C-Br, C-I, C-F, C-H of the difluoromethyl group, and aromatic ring vibrations), is not available in reviewed databases or publications.
Raman Spectroscopy
Similarly, Raman spectroscopy data, which would provide complementary information on the vibrational modes of the molecule, could not be located for this compound.
X-ray Crystallography for Solid-State Structure Determination
A crystal structure for this compound has not been deposited in crystallographic databases. As a result, empirical data from X-ray crystallography is unavailable.
Bond Lengths, Bond Angles, and Dihedral Angles
Without a determined crystal structure, the precise, experimentally measured bond lengths, bond angles, and dihedral angles for solid-state this compound cannot be provided.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is anticipated to be a complex interplay of directed intermolecular forces, leading to a highly organized three-dimensional lattice. The dominant interactions are predicted to be halogen bonds, driven by the electropositive regions (σ-holes) on the iodine and, to a lesser extent, the bromine atoms. The difluoromethyl group, with its capacity for weak hydrogen bonding, and the aromatic ring's potential for π-interactions, will further refine the crystalline architecture.
Halogen Bonding: The iodine atom, being the largest and most polarizable halogen on the molecule, is the most potent halogen bond donor. The electron-withdrawing nature of the aromatic ring and the other substituents enhances the positive character of the σ-hole on the iodine atom, located opposite the C-I covalent bond. Consequently, strong C-I···Br or C-I···F interactions are expected to be a primary motif in the crystal lattice. In these interactions, the iodine atom of one molecule will align with an electronegative region of a neighboring molecule, such as the bromine or fluorine atoms. The bromine atom can also participate in halogen bonding, though these C-Br···X bonds will be weaker than those involving iodine.
Role of the Difluoromethyl Group: The difluoromethyl (-CHF₂) group introduces the potential for weak C-H···F hydrogen bonds. The hydrogen atom in this group is sufficiently acidic to interact with the electronegative fluorine atoms of an adjacent molecule. These interactions, while weaker than conventional hydrogen bonds, are known to be structurally directing. The fluorine atoms of the -CHF₂ group can also act as weak halogen bond acceptors. The presence of fluorine is also known to disrupt π–π stacking, which suggests that face-to-face aromatic interactions may be less prevalent in the crystal structure.
Computational and Theoretical Investigations of 1 Bromo 4 Difluoromethyl 2 Iodobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods use the principles of quantum mechanics to model molecular properties.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is often employed to optimize molecular geometry and calculate various electronic properties. A typical DFT study on a molecule like 1-Bromo-4-(difluoromethyl)-2-iodobenzene would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G**) to find the lowest energy conformation and analyze its electronic distribution. However, no specific studies applying this method to this compound are available.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their potential to achieve high accuracy, though they are often more computationally demanding than DFT. They are used to refine energies and properties of molecular systems. A high-accuracy calculation for this compound has not been reported in the searched literature.
Analysis of Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule govern its reactivity. Computational methods are invaluable for calculating descriptors that predict how a molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. An MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP analysis would identify the most likely sites for chemical reactions, but no such map has been published.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. Specific HOMO, LUMO, and energy gap values for this compound are not available in the literature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a method used to study intramolecular and intermolecular bonding and interactions between bonds. It provides a localized, Lewis-like picture of the bonding within a molecule, including information on charge transfer, hybridization, and bond orders. An NBO analysis of this compound would offer deep insights into its bonding structure, but the results of such an analysis have not been published.
Reaction Mechanism Studies
Computational Elucidation of Transition States in Cross-Coupling Reactions
To investigate the behavior of this compound in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), computational chemists would typically employ Density Functional Theory (DFT). Due to the differential reactivity of the C-I and C-Br bonds, researchers would focus on calculating the energy barriers for the oxidative addition step at each halogen site. This involves:
Locating Transition States: Using computational methods to find the specific geometry of the transition state for the catalyst's (e.g., a palladium complex) insertion into the C-I and C-Br bonds.
Energy Profiling: Calculating the relative energies of reactants, transition states, intermediates, and products to create a reaction energy profile. This profile would elucidate the kinetic and thermodynamic factors governing the chemoselectivity of the reaction, predicting whether the iodide or the bromide is more likely to react first.
Investigation of Pathways for Difluoromethyl Group Transformations
The difluoromethyl (CF₂H) group can undergo various transformations. Computational studies would be essential to understand the mechanisms of these potential reactions, such as radical reactions or nucleophilic substitution. Theoretical investigations might involve:
Homolytic Bond Dissociation Energy (BDE): Calculating the energy required to break the C-H bond of the CF₂H group to predict its propensity to form a radical.
Mapping Reaction Pathways: Modeling the step-by-step mechanism for transformations, for instance, the deprotonation of the CF₂H group followed by further reactions. These studies would help in predicting reaction feasibility and identifying potential side products.
Conformational Analysis and Intermolecular Interactions
Intramolecular Halogen-Halogen Interactions
The close proximity of the iodine and bromine atoms in the ortho position suggests the possibility of intramolecular halogen-halogen interactions. A computational analysis would involve:
Geometry Optimization: Determining the lowest energy conformation of the molecule.
Quantum Theory of Atoms in Molecules (QTAIM): This analysis would be used to identify bond critical points (BCPs) between the iodine and bromine atoms. The presence of a BCP would provide evidence of a bonding interaction.
Non-Covalent Interaction (NCI) Plots: These plots would visually represent the regions of weak interactions within the molecule, potentially highlighting the halogen-halogen contact.
Theoretical studies on simpler dihalobenzenes have established the nature of various types of halogen interactions, which are generally driven by the anisotropic distribution of electron density on the halogen atoms, known as the σ-hole.
Halogen Bonding Characterization Involving CF₂H Moiety
The CF₂H group can act as a hydrogen bond donor, and the halogen atoms (I and Br) can act as halogen bond donors. A comprehensive computational study would characterize these non-covalent interactions with other molecules (e.g., solvent or a Lewis base). This would entail:
Molecular Electrostatic Potential (MEP) Surface Calculation: The MEP surface would be calculated to identify regions of positive electrostatic potential (σ-holes) on the iodine and bromine atoms and the electropositive region on the hydrogen of the CF₂H group. The magnitude of these positive regions correlates with the strength of the potential halogen or hydrogen bonds.
Interaction Energy Calculations: The strength of the interaction between this compound and a model Lewis base would be calculated using high-level ab initio methods like Møller–Plesset perturbation theory (MP2).
Symmetry-Adapted Perturbation Theory (SAPT): SAPT analysis would decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing deep insight into the nature of the halogen and hydrogen bonds.
Prediction of Spectroscopic Properties
Computational methods are routinely used to predict spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, this would involve:
NMR Spectroscopy: Calculating the magnetic shielding tensors for ¹H, ¹³C, and ¹⁹F nuclei, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These shielding tensors are then converted into chemical shifts by referencing them against a standard (e.g., TMS).
Infrared (IR) Spectroscopy: Calculating the vibrational frequencies and their corresponding intensities. This involves a frequency calculation on the optimized geometry of the molecule, which predicts the positions of absorption bands in the IR spectrum.
The following table hypothetically outlines the kind of data that would be generated from such a predictive study.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | 7.5 - 8.2 |
| ¹H (CF₂H) | 6.8 - 7.4 (triplet) |
| ¹³C (C-I) | 90 - 100 |
| ¹³C (C-Br) | 115 - 125 |
| ¹³C (C-CF₂H) | 120 - 130 (triplet) |
| ¹³C (Aromatic) | 130 - 140 |
| ¹⁹F | -110 to -120 (doublet) |
| Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data. |
Simulated NMR, IR, and UV-Vis Spectra
Computational chemistry provides powerful tools to predict the spectral properties of molecules like this compound. These simulations are crucial for interpreting experimental data and understanding the molecule's electronic structure and vibrational modes.
Simulated Nuclear Magnetic Resonance (NMR) Spectra: Theoretical ¹H and ¹³C NMR chemical shifts would be calculated using methods like Density Functional Theory (DFT), often with the GIAO (Gauge-Including Atomic Orbital) method. The resulting data would predict the positions of peaks in the NMR spectrum, corresponding to the different hydrogen and carbon atoms in the molecule.
Simulated Infrared (IR) Spectra: IR spectra are simulated by calculating the vibrational frequencies of the molecule. These calculations, typically performed at the DFT level of theory, identify the frequencies at which the molecule absorbs infrared radiation, corresponding to specific bond stretches, bends, and other vibrations.
Simulated Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. These calculations predict the electronic transitions within the molecule, indicating the wavelengths of light it is likely to absorb in the ultraviolet and visible regions.
Comparison with Experimental Data
A critical step in any computational study is the validation of theoretical results against experimental data. However, a direct comparison for this compound is hampered by the limited availability of published, peer-reviewed experimental spectra.
Ideally, experimentally obtained NMR, IR, and UV-Vis spectra would be compared with the simulated data. Discrepancies between the predicted and observed spectra can provide deeper insights into the molecular structure, conformation, and the influence of the solvent or solid-state environment, which are often simplified in theoretical calculations. This comparative analysis is essential for refining computational models and confirming the structural assignment of the compound.
Without accessible experimental spectra, the simulated data remains a theoretical prediction, awaiting empirical verification.
Q & A
Basic Synthesis
Q: What are the optimal synthetic routes for preparing 1-bromo-4-(difluoromethyl)-2-iodobenzene, and how can competing halogen exchange reactions be minimized? A: The compound can be synthesized via sequential halogenation of a difluoromethyl-substituted benzene precursor. A plausible route involves:
- Step 1: Electrophilic iodination at the ortho position using ICl or NIS (N-iodosuccinimide) under acidic conditions.
- Step 2: Bromination via directed metalation (e.g., LDA or Grignard reagents) or Pd-catalyzed coupling to introduce bromine at the para position .
To suppress halogen scrambling, use non-polar solvents (e.g., CCl₄) and avoid excess Lewis acids. Monitor reaction progress via GC-MS or HPLC to detect intermediates .
Advanced Reactivity
Q: How does the electron-withdrawing difluoromethyl group influence regioselectivity in Cu-catalyzed cross-coupling reactions compared to non-fluorinated analogs? A: The difluoromethyl group reduces electron density at the aromatic ring, enhancing oxidative addition rates at the iodine site in Cu-mediated couplings (e.g., C−S bond formation with thioacetates). This contrasts with non-fluorinated analogs, where bromine often reacts preferentially. Computational studies suggest the CF₂H group increases polarization at the C−I bond, favoring selective activation . Validate via comparative kinetics (e.g., ¹⁹F NMR to track substituent effects) .
Basic Characterization
Q: What spectroscopic techniques are most effective for confirming the structure and purity of this compound? A: Key methods include:
- ¹H/¹⁹F NMR: Identify aromatic proton splitting patterns and CF₂H coupling (e.g., ¹⁹F signal at ~-110 ppm).
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 347.8).
- XRD: Resolve positional ambiguity of halogens and CF₂H orientation .
- TGA/DSC: Assess thermal stability (iodine may decompose above 150°C) .
Advanced Functionalization Challenges
Q: How can researchers address competing reaction pathways during Suzuki-Miyaura coupling of this compound with boronic acids? A: The iodo substituent typically reacts faster than bromine in Pd-catalyzed couplings, but steric hindrance from the CF₂H group may slow transmetallation. To prioritize bromine activation:
- Use bulky ligands (e.g., SPhos) to shield the iodine site.
- Optimize temperature (60–80°C) and base (K₂CO₃ in THF/H₂O) to favor selective C−Br bond cleavage .
Monitor competing pathways via ¹⁹F NMR or in situ IR spectroscopy .
Data Contradiction Analysis
Q: How should researchers resolve discrepancies in reported melting points or spectral data for this compound? A: Contradictions often arise from impurities (e.g., residual solvents or dihalogenated byproducts). Mitigation strategies:
- Purification: Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water).
- Validation: Cross-check with XRD for crystal structure consistency .
- Isotopic Labeling: Synthesize a ¹³C-labeled analog to confirm NMR assignments .
Stability and Storage
Q: What storage conditions are recommended to prevent degradation of the iodo substituent in this compound? A: The C−I bond is photosensitive and prone to homolytic cleavage. Store in amber vials under inert gas (Ar/N₂) at –20°C. Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical formation . Periodically assess purity via HPLC-UV (λ = 254 nm) .
Mechanistic Insights
Q: What role does the difluoromethyl group play in radical-mediated reactions involving this compound? A: The CF₂H group stabilizes adjacent radicals via hyperconjugation, altering reaction pathways. For example, in Ni-catalyzed C−H activation, the CF₂H moiety directs radical intermediates to the meta position, diverging from non-fluorinated systems. Validate via EPR spectroscopy or radical trapping experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
